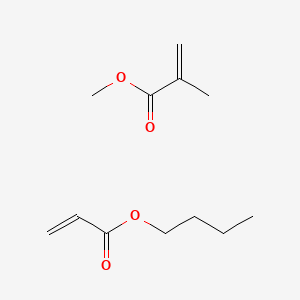
butyl prop-2-enoate; methyl 2-methylprop-2-enoate
説明
Butyl prop-2-enoate: and methyl 2-methylprop-2-enoate are organic compounds that belong to the ester family. These compounds are commonly used in the production of polymers and copolymers, which are essential in various industrial applications. They are known for their ability to undergo polymerization reactions, making them valuable in the manufacturing of plastics, resins, and coatings.
特性
CAS番号 |
25852-37-3 |
|---|---|
分子式 |
C12H20O4 |
分子量 |
228.28 g/mol |
IUPAC名 |
butyl prop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O2.C5H8O2/c1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h4H,2-3,5-6H2,1H3;1H2,2-3H3 |
InChIキー |
AHVOFPQVUVXHNL-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)OC |
正規SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)OC |
同義語 |
utyl acrylate-methyl methacrylate copolymer Dakril 4B Dakril-4B methyl methacrylate-butyl acrylate copolyme |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
-
Butyl prop-2-enoate
Esterification: This compound can be synthesized through the esterification of prop-2-enoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of methyl prop-2-enoate with butanol, using a base catalyst like sodium methoxide.
-
Methyl 2-methylprop-2-enoate
Esterification: This compound is commonly prepared by esterifying 2-methylprop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is conducted under reflux to achieve high yields.
Transesterification: Similar to butyl prop-2-enoate, methyl 2-methylprop-2-enoate can also be synthesized via transesterification of ethyl 2-methylprop-2-enoate with methanol.
Industrial Production Methods
Continuous Process: In industrial settings, these esters are often produced using continuous esterification processes. This involves the continuous feeding of reactants and removal of products, which enhances efficiency and yield.
Catalytic Distillation: This method combines reaction and separation in a single unit, allowing for the efficient production of high-purity esters.
化学反応の分析
Types of Reactions
-
Polymerization
- Both butyl prop-2-enoate and methyl 2-methylprop-2-enoate undergo free radical polymerization to form homopolymers and copolymers. This reaction is initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Conditions: The polymerization is typically carried out at elevated temperatures (60-80°C) in the presence of a solvent like toluene or ethyl acetate.
-
Hydrolysis
- These esters can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Conditions: Acidic hydrolysis is performed using dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products
Polymerization: The major products are polymers and copolymers used in coatings, adhesives, and plastics.
Hydrolysis: The products are prop-2-enoic acid and butanol for butyl prop-2-enoate, and 2-methylprop-2-enoic acid and methanol for methyl 2-methylprop-2-enoate.
科学的研究の応用
-
Chemistry
- These esters are used as monomers in the synthesis of various polymers and copolymers. They are also employed as intermediates in organic synthesis.
-
Biology
- In biological research, these compounds are used to study the effects of esters on cellular processes and enzyme activities.
-
Medicine
- Methyl 2-methylprop-2-enoate is used in the formulation of certain pharmaceutical products due to its ability to form biocompatible polymers.
-
Industry
- Butyl prop-2-enoate is widely used in the production of coatings, adhesives, and sealants. Methyl 2-methylprop-2-enoate is utilized in the manufacture of resins and plastics.
作用機序
Polymerization: The polymerization of these esters involves the formation of free radicals, which initiate the chain reaction leading to the formation of polymers. The double bonds in the esters react with the free radicals, resulting in the propagation of the polymer chain.
Hydrolysis: The hydrolysis mechanism involves the nucleophilic attack of water (or hydroxide ions) on the carbonyl carbon of the ester, leading to the formation of the corresponding carboxylic acid and alcohol.
類似化合物との比較
-
Similar Compounds
Ethyl prop-2-enoate: Similar to butyl prop-2-enoate but with an ethyl group instead of a butyl group.
Methyl prop-2-enoate: Similar to methyl 2-methylprop-2-enoate but without the methyl substitution on the double bond.
Butyl methacrylate: Similar to butyl prop-2-enoate but with a methyl group on the alpha carbon.
-
Uniqueness
Butyl prop-2-enoate: Offers better flexibility and adhesion properties in coatings compared to ethyl prop-2-enoate.
Methyl 2-methylprop-2-enoate: Provides higher thermal stability and resistance to UV degradation compared to methyl prop-2-enoate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


